molecular formula C16H13FN2O3S2 B2932889 N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 899960-93-1

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2932889
CAS No.: 899960-93-1
M. Wt: 364.41
InChI Key: NHRALFHOKNWDFS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic benzothiazole derivative intended for research applications. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological and physicochemical properties . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Its structure, featuring a benzothiazole core linked to a fluorobenzenesulfonyl-propanamide chain, suggests potential for investigation in several scientific areas. Researchers may explore its use as a building block in organic synthesis or as a candidate in drug discovery campaigns. Benzothiazole derivatives have been extensively studied for a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Some derivatives also demonstrate unique photophysical properties, making them candidates for developing advanced materials like luminescent compounds or components in organic electronics . The presence of the sulfonamide group and fluorine atom, common in many bioactive molecules and materials, may contribute to its electronic characteristics, metabolic stability, and ability to interact with biological targets . Researchers are encouraged to investigate its specific mechanism of action, which is currently not defined for this exact molecule.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRALFHOKNWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” typically involves multi-step organic reactions:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group can be introduced via sulfonylation of a fluorobenzene derivative using sulfonyl chloride in the presence of a base.

    Coupling with Propanamide: The final step involves coupling the benzothiazole derivative with the fluorobenzene sulfonyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole or fluorobenzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring could yield sulfoxides or sulfones, while reduction of the sulfonyl group could yield thiols or sulfides.

Scientific Research Applications

“N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide with compounds sharing core structural motifs or functional groups, as derived from the evidence.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Benzothiazole + propanamide 4-Fluorobenzenesulfonyl Inferred: Enzymes/transporters (e.g., GLUT4)
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Benzimidazole + propanamide tert-Butyl sulfamoyl, 4-hydroxyphenyl Carbonic anhydrase inhibition
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Propanamide 4-Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant activity
N-(3-(3-(4-Fluorophenyl)propyl)benzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethylpropanamide Propanamide 4-Fluorophenyl, pyridinylmethyl GLUT4 inhibition in myeloma cells

Key Observations

Core Heterocyclic Systems The benzothiazole core in the target compound distinguishes it from benzimidazole-based analogs (e.g., compound in ). In contrast, compounds with hydroxamic acid termini (e.g., ) exhibit distinct chelating properties, favoring antioxidant or metalloenzyme modulation, unlike the sulfonamide group in the target molecule.

Substituent Effects

  • The 4-fluorobenzenesulfonyl group in the target compound contrasts with 4-hydroxyphenyl () and 4-chlorophenyl () substituents. Fluorine’s electronegativity may enhance membrane permeability and metabolic stability compared to hydroxyl or chlorine groups.
  • The propanamide linker is a common feature across analogs, suggesting its role in maintaining conformational flexibility for target engagement. For example, GLUT4 inhibitors () utilize this linker to bridge aromatic and heterocyclic moieties.

Biological Targets Carbonic anhydrase inhibitors () often rely on sulfonamide or sulfamoyl groups for zinc coordination in the enzyme’s active site. The target compound’s benzenesulfonyl group may exhibit similar binding but with reduced potency due to the absence of a direct zinc-binding sulfamoyl (-SO₂NH₂) group. GLUT4-binding compounds () share the 4-fluorophenyl motif, implying that the fluorine atom’s hydrophobic and steric effects are critical for transporter inhibition. However, the benzothiazole core in the target may confer selectivity over pyridine or quinoline-based analogs.

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The general formula can be represented as follows:

  • Molecular Formula : C₁₅H₁₂N₂O₃S
  • Molecular Weight : 332.4 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities and mechanisms.

1. Antimicrobial Activity

Compounds containing the benzothiazole scaffold have been widely studied for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance potency against bacterial strains. For instance, derivatives of benzothiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.

Compound Activity Target Organism
This compoundModerateE. coli, Staphylococcus aureus

2. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism : The compound acts as a pseudo-irreversible inhibitor, forming a stable complex with the enzyme.
  • Comparative Activity : Some derivatives have shown up to tenfold greater inhibitory activity than standard drugs like rivastigmine .

3. Anticancer Properties

The benzothiazole moiety is also linked to anticancer activity. Studies suggest that compounds with this structure can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)5.0Apoptosis induction
MCF-7 (breast cancer)7.5Cell cycle arrest

Case Study 1: AChE Inhibition

A study evaluated several derivatives of benzothiazole for their AChE inhibitory activity. This compound was among the most potent inhibitors identified, demonstrating significant potential for therapeutic applications in Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for further development in antibacterial therapies.

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